7,7-Dichlorobicyclo[4.1.0]heptan-2-one
Description
Evolution of Dichlorocarbene (B158193) Chemistry in Bicyclic Synthesis
The synthesis of bicyclic compounds containing a dichlorocyclopropane ring is intrinsically linked to the development of dichlorocarbene chemistry. Dichlorocarbene (:CCl2) is a highly reactive intermediate that can undergo a [1+2] cycloaddition reaction with alkenes to form geminal dichlorocyclopropanes. wikipedia.orgfiveable.me
The history of dichlorocarbene as a reactive intermediate dates back to the 19th century, with significant advancements in its generation and application occurring in the mid-20th century. A pivotal development was the in-situ generation of dichlorocarbene from chloroform (B151607) using a strong base, a method reported by William von Eggers Doering in 1954. wikipedia.org This breakthrough allowed for the efficient synthesis of gem-dichlorocyclopropanes from various alkenes. wikipedia.org
A significant methodological advancement that enhanced the practicality of dichlorocarbene reactions was the introduction of phase-transfer catalysis (PTC). researchgate.net This technique, often utilizing a quaternary ammonium (B1175870) salt, facilitates the reaction between reactants in different phases (e.g., an aqueous base and an organic substrate), leading to higher yields and more efficient syntheses of gem-dichlorocyclopropanes. researchgate.netbartleby.com The primary route to 7,7-dichlorobicyclo[4.1.0]heptane, a precursor to the ketone, is the reaction of cyclohexene (B86901) with dichlorocarbene. oc-praktikum.de
The table below summarizes key milestones in the evolution of dichlorocarbene chemistry relevant to bicyclic synthesis.
| Year | Milestone | Key Contributor(s) | Significance |
| 1862 | First proposal of dichlorocarbene as a reactive intermediate. wikipedia.org | Anton Geuther | Laid the conceptual foundation for carbene chemistry. |
| 1950 | Reinvestigation of dichlorocarbene generation. wikipedia.org | Jack Hine | Renewed interest and deeper understanding of carbene formation. |
| 1954 | Reported generation of dichlorocarbene from chloroform and its use in synthesis. wikipedia.org | William von Eggers Doering | Established a practical method for dichlorocyclopropanation of alkenes. |
| 1969 | Introduction of phase-transfer catalysis (PTC) for dichlorocarbene generation. | Mieczysław Mąkosza | Improved the efficiency and applicability of dichlorocarbene reactions. |
Significance of Gem-Dihalocyclopropanes as Synthetic Intermediates and Structural Motifs
Gem-dihalocyclopropanes, including 7,7-dichlorobicyclo[4.1.0]heptane derivatives, are highly valuable building blocks in organic synthesis. anu.edu.aursc.org Their utility stems from the strained three-membered ring and the presence of the two halogen atoms, which allow for a variety of subsequent transformations. rsc.orgresearchgate.net
These compounds can serve as precursors to a wide range of functional groups and molecular architectures. For instance, they can be reduced to form cyclopropanes or hydrolyzed to yield cyclopropanones. wikipedia.org Furthermore, gem-dihalocyclopropanes can undergo ring-opening reactions, either thermally or promoted by reagents like silver(I) salts, to generate allylic cations. rsc.orgpublish.csiro.au These intermediates can then be trapped by nucleophiles to create new carbon-carbon or carbon-heteroatom bonds, providing access to acyclic and heterocyclic compounds. rsc.orgpublish.csiro.au
The versatility of gem-dihalocyclopropanes has made them crucial intermediates in the total synthesis of numerous natural products. anu.edu.aursc.orgpublish.csiro.au They are recognized for their ability to introduce structural complexity and provide access to unique molecular frameworks. rsc.org
Structural Characteristics and Nomenclature of Bicyclo[4.1.0]heptane Frameworks
The bicyclo[4.1.0]heptane framework, also known as norcarane, consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. nist.govnist.gov The nomenclature "bicyclo[4.1.0]heptane" indicates a bicyclic compound with a total of seven carbon atoms. The numbers in the brackets—4, 1, and 0—refer to the number of carbon atoms in the bridges connecting the two bridgehead carbons.
The parent compound, bicyclo[4.1.0]heptane, has the chemical formula C7H12 and a molecular weight of approximately 96.17 g/mol . nist.govnist.gov It can exist as cis or trans isomers depending on the relative stereochemistry of the hydrogen atoms at the bridgehead positions. nih.govnih.gov
Derivatives of this framework are named by indicating the position and identity of the substituents. In the case of 7,7-dichlorobicyclo[4.1.0]heptan-2-one, the "7,7-dichloro" prefix specifies two chlorine atoms attached to the carbon atom of the cyclopropane ring that is not part of the cyclohexane ring fusion. The "-2-one" suffix indicates the presence of a carbonyl group at the second carbon atom of the cyclohexane ring.
Below is a table summarizing the key structural and identity information for the parent bicyclo[4.1.0]heptane.
| Property | Value |
| Molecular Formula | C7H12 |
| Molecular Weight | 96.17 g/mol |
| IUPAC Name | Bicyclo[4.1.0]heptane |
| Synonyms | Norcarane |
| CAS Registry Number | 286-08-8 |
Research Landscape and Foundational Concepts Pertaining to Dihalogenated Bicyclic Ketones
Research into dihalogenated bicyclic ketones, such as this compound, is a specialized area of organic chemistry. The synthesis of these compounds often involves the dichlorocyclopropanation of a cyclic α,β-unsaturated ketone or the subsequent oxidation of the corresponding dichlorobicyclohexane.
The presence of the carbonyl group in proximity to the dichlorocyclopropane ring introduces additional reactivity and synthetic possibilities. The electron-withdrawing nature of the carbonyl group can influence the stability and reactivity of the adjacent cyclopropane ring.
The synthesis of angularly halogenated cis-fused bicyclic ketones has been explored through methods like the Diels-Alder reaction of 2-halocycloalk-2-enones with dienes. nih.gov While structurally different from this compound, this research highlights the interest in bicyclic ketones bearing halogen atoms.
The study of these compounds contributes to a deeper understanding of the interplay between different functional groups within a constrained bicyclic system and opens avenues for the synthesis of complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89215-50-9 |
|---|---|
Molecular Formula |
C7H8Cl2O |
Molecular Weight |
179.04 g/mol |
IUPAC Name |
7,7-dichlorobicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2 |
InChI Key |
DUPNMSFQEBPXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 7,7 Dichlorobicyclo 4.1.0 Heptan 2 One
Dichlorocarbene (B158193) Generation for Cyclopropanation Reactions
The formation of the 7,7-dichlorobicyclopropane moiety is achieved via the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to a carbon-carbon double bond. The transient and highly reactive nature of dichlorocarbene necessitates its in situ generation. Several established methods are employed for this purpose, with phase-transfer catalysis emerging as a particularly efficient approach for bicyclic systems.
Established Methods for Dichlorocarbene Formation
Dichlorocarbene is a reactive intermediate that is not isolated but generated in the presence of the substrate to be cyclopropanated. The most common and historically significant method involves the α-elimination of hydrogen chloride from chloroform (B151607) (HCCl₃) using a strong base. niscpr.res.in This reaction proceeds via the deprotonation of chloroform to form the trichloromethanide anion (⁻CCl₃), which then expels a chloride ion to yield dichlorocarbene. niscpr.res.in
Alternative methods for dichlorocarbene generation include the thermal decomposition of phenyl(trichloromethyl)mercury (B1584556) and the reaction of ethyl trichloroacetate (B1195264) with a base like sodium methoxide (B1231860). Another route involves the dechlorination of carbon tetrachloride using magnesium, a method that is advantageous as it avoids the use of strong bases and is therefore compatible with base-sensitive functional groups like esters and carbonyls.
| Precursor | Reagents | Key Features |
| Chloroform (HCCl₃) | Strong base (e.g., KOH, NaOH, Potassium tert-butoxide) | Most common method, often requires phase-transfer catalysis for efficient reaction in biphasic systems. |
| Ethyl trichloroacetate | Sodium methoxide | Provides a source of dichlorocarbene under different conditions than the chloroform route. |
| Phenyl(trichloromethyl)mercury | Heat | Thermal decomposition generates dichlorocarbene; avoids the use of strong bases but involves toxic mercury compounds. |
| Carbon tetrachloride (CCl₄) | Magnesium | Base-free generation of dichlorocarbene, suitable for substrates with base-sensitive functional groups. |
Phase-Transfer Catalysis in Dichlorocarbene Generation for Bicyclic Systems
Phase-transfer catalysis (PTC) is a powerful technique that significantly enhances the efficiency of dichlorocarbene generation from chloroform, particularly for the synthesis of bicyclic systems. oc-praktikum.de In a typical setup, the reaction is carried out in a two-phase system consisting of an aqueous solution of a strong base (e.g., concentrated sodium hydroxide) and an organic phase containing chloroform and the alkene substrate. oc-praktikum.de
The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride, facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase. oc-praktikum.de In the organic phase, the hydroxide ion deprotonates chloroform, leading to the formation of dichlorocarbene in close proximity to the alkene, thus promoting the desired cyclopropanation reaction and minimizing side reactions like hydrolysis of the carbene. The use of PTC allows for milder reaction conditions, often at room temperature, and can lead to high yields of the dichlorocyclopropanated product. oc-praktikum.de Vigorous stirring is crucial to maximize the interfacial area between the two phases and ensure efficient catalysis. oc-praktikum.de
Stereoselectivity and Regiocontrol in Dichlorocarbene Additions to Unsaturated Ketones
The addition of dichlorocarbene to alkenes is a concerted process that is generally stereospecific, meaning the stereochemistry of the alkene is retained in the resulting cyclopropane (B1198618). chemeurope.com For instance, the reaction of dichlorocarbene with a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives the trans-product. chemeurope.com
When the substrate is an α,β-unsaturated ketone, such as cyclohex-2-en-1-one, the regioselectivity of the dichlorocarbene addition is a key consideration. The electron-withdrawing nature of the carbonyl group can influence the electron density of the double bond. However, the reaction of dichlorocarbene, an electrophilic species, typically occurs at the nucleophilic carbon-carbon double bond rather than the carbonyl group. The precise stereochemical outcome of the addition to a cyclic enone is influenced by steric factors, with the carbene generally approaching from the less hindered face of the molecule.
Synthesis of the 7,7-Dichlorobicyclo[4.1.0]heptan-2-one Skeleton
The construction of the target molecule can be approached through direct cyclopropanation of a suitable precursor or by modifying a pre-existing bicyclic framework.
Cyclopropanation of Cyclohex-2-en-1-one (Cyclohexenone) Derivatives
The most direct route to this compound involves the dichlorocyclopropanation of cyclohex-2-en-1-one. This reaction adds the dichlorocarbene to the double bond of the cyclic enone. The general conditions for this transformation would involve the in situ generation of dichlorocarbene, often using the chloroform/base system under phase-transfer catalysis to accommodate the carbonyl functionality.
The reaction is expected to proceed via the electrophilic attack of dichlorocarbene on the electron-rich double bond of the cyclohexenone. The regioselectivity favors addition to the C=C bond over the C=O group. The stereochemistry of the resulting bicyclic ketone would be dependent on the facial selectivity of the carbene addition to the cyclohexenone ring.
Functional Group Interconversion Strategies from Related Bicyclic Precursors
An alternative synthetic strategy involves the formation of a related 7,7-dichlorobicyclo[4.1.0]heptane derivative followed by functional group interconversion to introduce the ketone at the 2-position.
One potential pathway is the oxidation of a corresponding alcohol, 7,7-dichlorobicyclo[4.1.0]heptan-2-ol. This precursor could be synthesized and then subjected to standard oxidation conditions to yield the desired ketone.
Another plausible approach is the hydrolysis of a geminal dihalide at the C-2 position of the bicyclic system. For example, a precursor such as 2,2,7,7-tetrachlorobicyclo[4.1.0]heptane, upon selective hydrolysis of the C-2 dichloromethylene group, could potentially yield the target ketone. The hydrolysis of geminal dihalides to form carbonyl compounds is a known transformation. scribd.com
Furthermore, a patent has described a method for producing tropone (B1200060) derivatives that involves the conversion of a cyclopropyl (B3062369) alkyl ether to a ketone, and mentions epoxy-7,7-dichlorobicyclo[4.1.0]heptane as an intermediate. This suggests that ring-opening of a suitable epoxide on the bicyclic framework could also serve as a route to the desired ketone.
Oxidative Transformations of Bicyclo[4.1.0]heptane Systems to Introduce the Ketone
The direct oxidation of the parent 7,7-dichlorobicyclo[4.1.0]heptane to its 2-keto derivative is a challenging transformation. However, allylic oxidation of related unsaturated bicyclo[4.1.0]heptane systems provides a viable route to introduce the required carbonyl group. These reactions often utilize transition metal-based oxidants and require careful control of reaction conditions to achieve the desired regioselectivity.
One approach involves the diastereoselective allylic oxidation of bicyclo[4.1.0]heptene derivatives. While specific examples for the 7,7-dichloro substrate are not extensively documented, studies on analogous systems demonstrate the feasibility of this strategy. For instance, the oxidation of bicyclo[4.1.0]heptan-2-ols to the corresponding ketones has been achieved using reagents like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), showcasing the conversion of a secondary alcohol to a ketone within this strained framework. nih.gov The presence of the dichlorocyclopropane ring can influence the reactivity of the adjacent cyclohexyl ring, potentially directing oxidation to the C2 position.
Another potential, though less direct, route involves the Simmons-Smith cyclopropanation of a suitable cyclohexenol (B1201834) derivative, followed by oxidation of the resulting alcohol to the ketone. The hydroxy group can direct the cyclopropanation, and subsequent oxidation provides the bicyclo[4.1.0]heptan-2-one core. ijcmas.com
The choice of oxidant is critical in these transformations to avoid unwanted side reactions, such as cleavage of the cyclopropane ring. Common oxidizing agents used for similar systems include chromium-based reagents and ruthenium tetroxide. The specific conditions, including solvent and temperature, must be optimized to maximize the yield of the desired ketone.
Rearrangements Leading to the Bicyclo[4.1.0]heptan-2-one Framework
Molecular rearrangements offer an alternative and often elegant approach to the synthesis of the bicyclo[4.1.0]heptan-2-one skeleton. These reactions can construct the strained bicyclic system from more readily available precursors.
A notable example is the Rhodium(III)-catalyzed annulative coupling of sulfoxonium ylides with allyl acetates, which directly generates the bicyclo[4.1.0]heptan-2-one framework. researchgate.net This method is highly efficient and proceeds under mild conditions. The reaction involves a cascade process that constructs the cyclopropane ring and the fused cyclohexanone (B45756) in a single operation. While the specific synthesis of the 7,7-dichloro derivative via this method has not been detailed, the versatility of the reaction suggests its potential applicability by using appropriately substituted starting materials.
Another classical rearrangement that can be envisioned for the synthesis of related structures is the Favorskii rearrangement of α-halocyclohexanones. While this typically leads to ring contraction, specific substrates and conditions can potentially be tailored to favor the formation of the bicyclic system, although this is not a common pathway.
The following table summarizes a key rearrangement methodology for the synthesis of the bicyclo[4.1.0]heptan-2-one core:
| Reaction | Catalyst/Reagents | Starting Materials | Product | Yield (%) | Reference |
| Rh(III)-Catalyzed Annulative Coupling | [Cp*RhCl2]2, AgOAc, AgBF4, PivOH | Sulfoxonium ylides, Allyl acetates | Bicyclo[4.1.0]heptan-2-ones | Not specified for dichloro derivative | researchgate.net |
Sustainable and Scalable Synthetic Protocols
The development of environmentally benign and efficient synthetic methods is a growing focus in modern organic chemistry. For the synthesis of this compound, this involves the exploration of greener solvents, the implementation of continuous flow processes, and the optimization of catalytic systems.
Application of Green Solvents and Reaction Conditions
Traditional organic solvents often pose environmental and health risks. The substitution of these with greener alternatives is a key aspect of sustainable synthesis. For reactions such as dichlorocyclopropanation, which is a key step in the synthesis of the parent bicyclo[4.1.0]heptane, the use of phase-transfer catalysis (PTC) can enable the use of water as a solvent for the base, minimizing the use of organic solvents. acs.org
In the context of the oxidative step, the use of hydrogen peroxide as a green oxidant, often in combination with a catalyst, is a promising alternative to heavy metal-based reagents. beyondbenign.org Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are also being explored as replacements for conventional chlorinated solvents. tudelft.nl
| Green Approach | Conventional Counterpart | Advantages | Reference |
| Phase-transfer catalysis with aqueous base | Anhydrous conditions with strong bases | Reduced organic solvent use, milder conditions | acs.org |
| Hydrogen peroxide with catalyst | Chromium or ruthenium oxidants | Benign byproduct (water), reduced metal waste | beyondbenign.org |
| Bio-based solvents (e.g., 2-MeTHF) | Chlorinated solvents (e.g., dichloromethane) | Lower toxicity, renewable feedstock | tudelft.nl |
Implementation of Flow Chemistry for Enhanced Efficiency and Yield
Flow chemistry offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. For the synthesis of dichlorocyclopropanes, flow reactors have been shown to enable rapid and high-yielding reactions under ambient conditions. smolecule.com The implementation of a continuous flow setup for the dichlorocyclopropanation of 2-cyclohexen-1-one (B156087) would be a direct and efficient route to the target molecule's precursor.
Optimization of Catalyst Systems for Selective Transformations
Catalysis is at the heart of many synthetic strategies for this compound. The optimization of these catalytic systems is crucial for achieving high selectivity and efficiency. In the context of dichlorocyclopropanation, phase-transfer catalysts (PTCs) are widely used. The choice of the PTC, such as quaternary ammonium salts, can significantly impact the reaction rate and yield. ijcmas.com
For rearrangement reactions, the development of highly active and selective catalysts, such as the Rh(III) complexes used in the annulative coupling, is essential for the viability of the synthetic route. researchgate.net Furthermore, in oxidative transformations, the design of catalysts that can selectively oxidize the desired position without degrading the sensitive cyclopropane ring is a key area of research. Palladium-catalyzed intramolecular coupling reactions have also been explored for the synthesis of bicyclo[4.1.0]heptene derivatives, showcasing the importance of catalyst choice in directing the reaction pathway. acs.org
The following table provides an overview of catalyst systems relevant to the synthesis of the target compound's framework:
| Transformation | Catalyst System | Role of Catalyst | Reference |
| Dichlorocyclopropanation | Quaternary Ammonium Salts (Phase-Transfer Catalysis) | Facilitates the reaction between the organic substrate and aqueous base. | ijcmas.comacs.org |
| Annulative Coupling | Rhodium(III) complexes | Catalyzes the cascade reaction to form the bicyclic ketone. | researchgate.net |
| Intramolecular Coupling | Palladium(0) complexes | Catalyzes the cyclization to form the bicyclo[4.1.0]heptene ring. | acs.org |
Mechanistic Investigations and Reactivity Profiles of 7,7 Dichlorobicyclo 4.1.0 Heptan 2 One
Reactivity of the Gem-Dichlorocyclopropane Moiety
The chemical behavior of 7,7-Dichlorobicyclo[4.1.0]heptan-2-one is dominated by the gem-dichlorocyclopropane moiety. This strained three-membered ring, fused to a six-membered ketone ring, possesses significant ring strain, making it a highly reactive functional group. rsc.org Its reactivity is characterized by a variety of transformation pathways, including nucleophilic substitutions, electrophilic interactions, and numerous rearrangements that proceed via the opening of the cyclopropane (B1198618) ring. rsc.org The presence of two chlorine atoms at the C7 position significantly influences the electronic properties and reaction pathways of the molecule.
Nucleophilic Substitution Reactions at the Halogenated Carbon Centers
The carbon atom at the C7 position in this compound is sterically hindered, resembling a neopentyl-like environment. This steric hindrance makes a direct Sₙ2-type backside attack by nucleophiles exceptionally difficult. Consequently, nucleophilic substitution reactions at this center often proceed through more complex mechanisms that may involve intermediates or be coupled with rearrangements.
Reactions with strong nucleophiles, such as sodium methoxide (B1231860) in polar aprotic solvents like dimethylformamide (DMF), typically lead to ring-opened products rather than simple substitution. However, under specific conditions, direct substitution at the C7 carbon can be achieved. For instance, the reaction of substituted gem-dichlorocyclopropanes with phenols in the presence of sodium hydroxide (B78521) can yield aryloxy derivatives and cyclopropanone (B1606653) ketals. lew.ro
An alternative pathway for nucleophilic substitution is the unimolecular radical nucleophilic substitution (SRN1) mechanism. This type of reaction has been observed for related bicyclic systems, such as 7-iodobicyclo[4.1.0]heptane reacting with carbanions, and for other gem-dichlorocyclopropanes in the presence of liquid ammonia (B1221849) and under light irradiation. rsc.orgarkat-usa.org While the parent gem-dichlorocyclopropane is often inert to direct nucleophilic substitution, its ring-opened allylic chloride isomer is also found to be not particularly susceptible to displacement by certain nucleophiles like carboxylates. nih.gov
| Substrate Type | Nucleophile/Conditions | Major Product Type | Reference |
|---|---|---|---|
| 7,7-dihalobicyclo[4.1.0]heptanes | Sodium Methoxide/DMF | Ring-opened products | |
| Substituted gem-dichlorocyclopropanes | Phenols/NaOH/DMSO | Aryloxy derivatives, Cyclopropanone ketals | lew.ro |
| gem-dichlorocyclopropane | Me₃SnNa/NH₃/hν | Radical nucleophilic substitution product | rsc.org |
| 7-Iodobicyclo[4.1.0]heptane | Carbanions | SRN1 substitution products | arkat-usa.org |
Electrophilic Reactivity of the Cyclopropane Ring System
While the synthesis of this compound involves the reaction of an alkene with the electrophilic dichlorocarbene (B158193), the resulting cyclopropane ring itself can exhibit nucleophilic character. rsc.orgcsbsju.edu The C-C bonds of the cyclopropane ring possess significant p-orbital character, described by the Walsh orbital model, which allows the ring to react with strong electrophiles.
Reactions of gem-dihalocyclopropanes with electrophilic reagents can lead to the formation of allyl derivatives or dienes through ring-opening pathways. acs.org For example, the treatment of gem-dichloro(alkyl)cyclopropanes with electrophilic nitrosyl chloride (NOCl) can initiate a cascade of reactions. This process involves the nitrosation of the small ring, ultimately leading to the formation of heterocyclic structures such as alkyl-5-chloroisoxazoles. researchgate.net This transformation underscores the susceptibility of the cyclopropane ring to attack by electrophiles, which triggers cleavage of the strained ring system.
Rearrangement Pathways Involving Cyclopropane Ring Opening
A predominant feature of the reactivity of this compound is its tendency to undergo rearrangements that involve the opening of the cyclopropane ring. These transformations are thermodynamically driven by the release of the inherent ring strain (approximately 27 kcal/mol for cyclopropane). The specific pathway and resulting products are highly dependent on the reaction conditions, including temperature, light, and the presence of acids or bases.
Under thermal conditions, gem-dichlorocyclopropanes undergo electrocyclic ring-opening reactions to form more stable olefinic isomers. rsc.org The pyrolysis of 1,1-dichlorocyclopropanes at temperatures ranging from 240 to 670°C results in a cyclopropyl-allyl rearrangement, yielding 2,3-dichloroalkene derivatives. rsc.orgresearchgate.net For instance, the pyrolysis of 1,1-dichlorocyclopropane (B3049490) gives a high yield of 2,3-dichloropropene. rsc.org The proposed mechanism for this transformation is a unimolecular, concerted process involving the migration of a chlorine atom and the simultaneous opening of the three-membered ring. rsc.org
These rearrangements are classified as electrocyclic reactions, and their stereochemical outcomes can be predicted by the Woodward-Hoffmann rules. scispace.comacs.org The ring-opening of cyclopropyl (B3062369) halides to allylic halides is a stereospecific process. acs.org Mechanically induced ring-opening has also been observed; for example, subjecting polymers containing gem-dichlorocyclopropane units to ultrasonication leads to the formation of 2,3-dichloroalkenes. semanticscholar.org
| Substrate | Conditions | Major Product | Reference |
|---|---|---|---|
| 1,1-Dichlorocyclopropane | Pyrolysis (500–670°C) | 2,3-Dichloropropene | rsc.org |
| 1,1,2-Trichlorocyclopropane | Pyrolysis | 1,1,3-Trichloropropene | rsc.org |
| Polymer with gem-dichlorocyclopropane units | Pyrolysis (240–269°C) | Polymer with 2,3-dichloroalkene units | researchgate.net |
In the presence of bases, this compound can undergo elimination reactions. The reaction with bases in nonpolar media can facilitate the elimination of hydrogen chloride (HCl) to form a highly strained bicyclo[4.1.0]hept-1(7)-ene intermediate. The reaction of substituted gem-dichlorocyclopropanes with phenols in the presence of sodium hydroxide can also yield elimination products, such as 1,1-disubstituted 2-chloro-3-methylenecyclopropanes, alongside substitution products. lew.ro
A classic base-mediated transformation of gem-dihalocyclopropanes is the Doering–LaFlamme allene (B1206475) synthesis. Although not specifically detailed for the title ketone in the provided sources, this reaction involves treating a gem-dihalocyclopropane with a strong base, such as an organolithium reagent or potassium tert-butoxide. The reaction proceeds through initial dehydrohalogenation to a cyclopropene (B1174273) intermediate, which then undergoes ring-opening to form an allene.
The presence of an acid catalyst can promote the ring-opening of the cyclopropane in bicyclo[4.1.0]heptan-2-one systems. The mechanism is believed to initiate with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the molecule and facilitates the cleavage of a cyclopropane C-C bond. Alternatively, direct protonation of the cyclopropane ring can occur. stackexchange.com
This process leads to the formation of a cyclopropyl cation, which is unstable and rapidly undergoes a stereospecific, disrotatory ring-opening to generate a more stable allyl cation intermediate. scispace.com This cationic intermediate can then be trapped by a nucleophile present in the medium or undergo elimination to form a diene. Lewis acids, such as silver(I) ions, are also known to be effective in promoting the solvolytic ring expansion of 7-halobicyclo[4.1.0]heptanes, which proceeds through a similar cyclopropyl cation mechanism. scispace.com The specific products formed are dependent on the structure of the starting material and the reaction conditions employed.
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Characterization of Reactive Intermediates:
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Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 7,7-Dichlorobicyclo[4.1.0]heptan-2-one in solution. Through a combination of one- and two-dimensional experiments, it is possible to unambiguously assign all proton and carbon signals, determine the stereochemical arrangement, and probe the molecule's dynamic behavior.
High-field ¹H and ¹³C NMR spectra provide the fundamental basis for the structural analysis of the molecule. The presence of the ketone at the C-2 position and the dichlorocyclopropane ring significantly influences the chemical shifts of nearby nuclei due to anisotropic and electronic effects.
In the ¹H NMR spectrum , the protons alpha to the carbonyl group (at C-1 and C-3) are expected to be the most deshielded of the aliphatic protons, appearing further downfield. The protons of the cyclopropane (B1198618) ring (at C-1 and C-6) are also shifted downfield due to the strain and electronegativity of the chlorine atoms. The remaining methylene (B1212753) protons (at C-3, C-4, and C-5) would appear as complex, overlapping multiplets in the upfield region. The precise chemical shifts and coupling constants are critical for determining the relative stereochemistry of the ring fusion.
The ¹³C NMR spectrum provides a clear count of the unique carbon environments. The carbonyl carbon (C-2) is the most deshielded, typically appearing in the range of 200-210 ppm. The quaternary carbon of the dichlorocyclopropane ring (C-7) is also significantly deshielded due to the two attached chlorine atoms, with a characteristic signal around 60-70 ppm. The bridgehead carbons (C-1 and C-6) and the remaining methylene carbons (C-3, C-4, C-5) would resonate at higher fields.
A detailed analysis of coupling constants in the ¹H NMR spectrum and specific chemical shifts in the ¹³C NMR spectrum allows for the assignment of the cis- or trans-fusion of the bicyclic system.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ This table is based on predicted values from established principles and data from analogous compounds, as specific experimental data is not widely published.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 2.5 - 2.8 | m | H-1, H-6 |
| ~ 2.2 - 2.5 | m | H-3 (axial & equatorial) |
| ~ 1.8 - 2.1 | m | H-5 (axial & equatorial) |
| ~ 1.5 - 1.8 | m | H-4 (axial & equatorial) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ This table is based on predicted values from established principles and data from analogous compounds, as specific experimental data is not widely published.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 | C-2 (C=O) |
| ~ 65 | C-7 (CCl₂) |
| ~ 35 - 45 | C-1, C-6 |
| ~ 20 - 30 | C-3, C-4, C-5 |
While 1D NMR provides initial data, 2D NMR techniques are indispensable for unambiguously assigning the complex, overlapping signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) would reveal the scalar coupling network between protons, establishing which protons are adjacent to one another (e.g., H-1 to H-6 and H-5; H-3 to H-4).
TOCSY (Total Correlation Spectroscopy) extends this by showing correlations between all protons within a spin system, helping to differentiate the individual methylene groups.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal to its directly attached carbon, allowing for the definitive assignment of the ¹³C spectrum based on the more easily assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity. NOE cross-peaks between protons on the same face of the molecule would be used to confirm the stereochemical configuration, such as the cis-fusion of the rings.
The bicyclo[4.1.0]heptane ring system is not rigid and can undergo conformational inversion, often described as a chair-to-chair interconversion of the six-membered ring. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can provide insight into the energetics of this process. At low temperatures, the ring flip may become slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. As the temperature is raised, these signals would broaden and eventually coalesce into time-averaged signals. Analysis of the coalescence temperature and line shapes can be used to calculate the activation energy (ΔG‡) for the conformational exchange process, providing quantitative data on the molecule's flexibility.
NMR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. iastate.edu The synthesis of this compound, likely via the dichlorocyclopropanation of cyclohexenone, can be monitored in-situ. By acquiring a series of spectra over time, the disappearance of the starting material's vinyl proton signals and the appearance of the product's characteristic cyclopropyl (B3062369) and alpha-keto proton signals can be tracked. This allows for the determination of reaction kinetics, the identification of any transient intermediates, and the optimization of reaction conditions without the need for sample isolation.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique molecular formula. For C₇H₈Cl₂O, the expected monoisotopic mass can be calculated precisely. The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) with a distinctive intensity ratio (~9:6:1), which serves as a clear diagnostic marker for the compound. Techniques like electrospray ionization (ESI) or chemical ionization (CI) would likely be used to generate the molecular ion with minimal fragmentation. escholarship.orgmdpi.com
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, expected in the region of 1690-1715 cm⁻¹. The exact position would be influenced by the ring strain. Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C-Cl stretching vibrations associated with the dichlorocyclopropyl group are expected to produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted Vibrational Spectroscopy Data for this compound This table is based on characteristic vibrational frequencies for the functional groups present.
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
| ~ 2850-2960 | IR, Raman | C-H (aliphatic) stretch |
| ~ 1705 | IR (strong) | C=O (ketone) stretch |
| ~ 600-800 | IR (strong) | C-Cl stretch |
X-ray Crystallography for Solid-State Structural Analysis
The definitive three-dimensional structure of chemical compounds in the solid state is elucidated through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.
As of the current literature review, a specific X-ray crystallographic analysis for this compound has not been reported. The inherent difficulty in growing single crystals of sufficient quality for diffraction studies can sometimes be a limiting factor for compounds of this nature.
However, valuable structural insights can be drawn from the X-ray crystallographic analysis of closely related derivatives. A notable example is the study of the dichlorocarbene (B158193) adducts of (-)-R-carvone. Specifically, the crystal structures of two diastereomeric bis-adducts, [1R, 4R, 6R, 9R]-7,7-dichloro-1-methyl-4-[2′,2′-dichloro-1′-methylcyclopropyl]-bicyclo[4.1.0]-heptan-2-one and its [1R, 4R, 6R, 9S] counterpart, have been determined by X-ray diffraction. researchgate.netcdnsciencepub.com These compounds share the core this compound framework, providing a strong model for its solid-state conformation.
The crystallographic investigation of these related structures confirmed their molecular configuration and provided detailed geometric parameters. cdnsciencepub.com The analysis revealed that both diastereomers crystallize in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. cdnsciencepub.com The detailed crystallographic data for these compounds offer the most direct experimental insight currently available into the solid-state structure of the this compound ring system.
Below is a summary of the crystallographic data obtained for the two diastereomers of the dichlorocarbene bis-adduct of (-)-R-carvone.
| Parameter | (9S)-Diastereomer | (9R)-Diastereomer |
|---|---|---|
| Molecular Formula | C₁₁H₁₂Cl₄O | C₁₁H₁₂Cl₄O |
| Formula Weight | 318.03 | 318.03 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 7.982(2) | 10.339(3) |
| b (Å) | 9.538(3) | 11.510(3) |
| c (Å) | 18.785(3) | 11.886(6) |
| Volume (ų) | 1430.7 | 1412.8 |
| Z | 4 | 4 |
| Final R factor | 0.047 | 0.060 |
Computational and Theoretical Studies on 7,7 Dichlorobicyclo 4.1.0 Heptan 2 One
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and electronic interactions within 7,7-dichlorobicyclo[4.1.0]heptan-2-one are critical to its behavior.
The structure of this compound is defined by the fusion of a six-membered cyclohexanone (B45756) ring and a three-membered dichlorocyclopropane ring. This fusion creates significant ring strain, primarily due to the deviation of bond angles in the cyclopropane (B1198618) ring from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain energy makes the molecule more reactive than an analogous acyclic ketone. Specifically, the C-C bonds of the cyclopropane ring are weakened and susceptible to cleavage under various reaction conditions, such as thermal rearrangement or reaction with nucleophiles and electrophiles. The high strain energy of the cyclopropane ring is a dominant factor in its chemical behavior, often providing a thermodynamic driving force for ring-opening reactions.
The distribution of electrons within this compound is highly uneven due to the presence of electronegative chlorine and oxygen atoms. Computational methods, through population analysis techniques like Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM), can quantify the partial charges on each atom.
This analysis would reveal a significant polarization of the carbon-chlorine and carbon-oxygen bonds. The two chlorine atoms and the carbonyl oxygen would carry substantial partial negative charges, while the carbon atoms attached to them (C7 and C2, respectively) would bear significant partial positive charges. This charge distribution is key to predicting reactivity. The electrophilic nature of the carbonyl carbon (C2) makes it a primary site for nucleophilic attack. Similarly, the polarization of the C-Cl bonds influences the molecule's susceptibility to substitution or elimination reactions.
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| C2 (carbonyl) | +0.60 |
| Cl (gem-dichloro) | -0.25 |
| C7 (gem-dichloro) | +0.30 |
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects
There is no available literature detailing molecular dynamics simulations performed on this compound. Such studies would be invaluable for understanding the conformational flexibility of the bicyclic system, the influence of the dichlorocyclopropane and ketone functionalities on the ring dynamics, and the interaction of the molecule with different solvent environments.
Computational Approaches for Predicting Spectroscopic Signatures
Similarly, there is a lack of published research on the use of computational methods, such as Density Functional Theory (DFT) or other ab initio techniques, to predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra) of this compound. These predictive studies are crucial for complementing experimental data, aiding in spectral assignments, and providing insights into the electronic structure and vibrational modes of the molecule.
Future computational research on this compound would be necessary to provide the data required to populate the requested article sections.
Information on "this compound" is Not Available in Publicly Accessible Research
Extensive searches for the chemical compound "this compound" have yielded no specific information regarding its applications in complex molecule synthesis, its role as a building block in organic synthesis, or its use in materials science. The vast body of available scientific literature focuses on the related compound, 7,7-Dichlorobicyclo[4.1.0]heptane , which lacks the ketone functional group at the 2-position.
The presence of a ketone group significantly alters a molecule's chemical reactivity and potential applications. Therefore, the extensive research available for 7,7-Dichlorobicyclo[4.1.0]heptane cannot be extrapolated to describe the properties and uses of this compound.
While functionalization of the 7,7-Dichlorobicyclo[4.1.0]heptane scaffold at the C-2 position has been documented, for instance, in the synthesis of 7,7-dichlorobicyclo oc-praktikum.detandfonline.comheptyl-2-phosphonic acid dichloroanhydride, specific data on the synthesis, reactivity, and applications of the ketone derivative remains elusive in the searched scientific databases and literature.
Consequently, it is not possible to provide a detailed and scientifically accurate article on "this compound" structured around the requested outline, as the foundational research findings for each specified section and subsection are not publicly available.
Future Research Directions and Emerging Paradigms
Asymmetric Synthesis and Enantioselective Transformations of the Compound
The development of asymmetric methodologies to access enantiopure 7,7-Dichlorobicyclo[4.1.0]heptan-2-one and its derivatives represents a significant and compelling research frontier. While the synthesis of racemic dichlorocyclopropanes is well-established, controlling the stereochemistry during the cyclopropanation of the corresponding enone precursor, cyclohex-2-en-1-one, is a formidable challenge that beckons future investigation. Research in this area would likely focus on chiral phase-transfer catalysts or transition-metal complexes capable of inducing enantioselectivity in the addition of dichlorocarbene (B158193).
Furthermore, the enantioselective transformation of the racemic ketone is an equally important avenue. Future studies could explore kinetic resolution processes, wherein a chiral catalyst selectively reacts with one enantiomer, leaving the other unreacted and thereby enriched. Potential transformations for such resolutions include:
Asymmetric reduction: Selective reduction of the ketone functionality to the corresponding alcohol using chiral catalysts (e.g., those based on ruthenium, rhodium, or enzymatic systems).
Enantioselective ring-opening/rearrangement: Utilizing chiral Lewis acids or transition metals to catalyze stereoselective rearrangements of the bicyclic system.
Derivatization with chiral auxiliaries: Reaction with chiral agents to form diastereomers that can be separated, followed by removal of the auxiliary.
Success in this domain would provide access to chiral building blocks that are invaluable for the synthesis of complex natural products and pharmaceutical agents.
Catalyst Development for Enhanced Selectivity and Efficiency
The reactivity of this compound is intrinsically linked to the development of novel catalytic systems. Future research will undoubtedly prioritize the discovery of catalysts that offer superior control over reaction pathways, leading to enhanced selectivity and efficiency.
A key area for development is in catalysts for selective C-C and C-Cl bond activation. The presence of the strained three-membered ring and the two chlorine atoms offers multiple sites for catalytic intervention. For instance, low-valent transition metals could catalyze reductive or cross-coupling reactions at the C-Cl bonds. Alternatively, Lewis or Brønsted acids could facilitate ring-opening reactions, and the development of catalysts that can control the regioselectivity of this process is a significant goal.
Phase-transfer catalysis (PTC), a common method for generating dichlorocarbene for the synthesis of the parent compound, 7,7-dichlorobicyclo[4.1.0]heptane, remains a fertile ground for innovation. bartleby.com The design of new phase-transfer catalysts with improved efficiency and selectivity for the synthesis of the ketone variant is a promising direction.
| Catalyst Type | Potential Application | Research Goal |
| Chiral Phase-Transfer Catalysts | Asymmetric dichlorocyclopropanation | High enantiomeric excess (ee) |
| Transition Metal Complexes (e.g., Pd, Ni, Cu) | Cross-coupling and functionalization at C-Cl bonds | Efficient C-C, C-N, C-O bond formation |
| Lewis/Brønsted Acids | Catalytic ring-opening and rearrangement | Regio- and stereoselective product formation |
| Organocatalysts | Asymmetric transformations of the ketone | Metal-free, enantioselective functionalization |
Integration with Modern Synthetic Strategies (e.g., Photoredox Catalysis, Electrosynthesis)
The integration of modern synthetic techniques like photoredox catalysis and electrosynthesis with the chemistry of this compound opens up unprecedented opportunities. These methods, which rely on single-electron transfer (SET) processes, can unlock novel reaction pathways that are inaccessible through traditional thermal methods.
Photoredox Catalysis: The field of photoredox catalysis offers a powerful toolkit for activating cyclopropyl (B3062369) ketones. researchgate.netnih.gov Visible-light photocatalysis could be employed to generate a radical anion from the ketone. nih.gov This intermediate could then undergo ring-opening to form a distonic radical anion, which can participate in various cycloadditions or radical coupling reactions. nih.govscispace.com This strategy could lead to the construction of complex cyclopentane (B165970) frameworks. Future research will likely explore the use of different photocatalysts and reaction partners to expand the scope of these transformations for dichlorinated substrates.
Electrosynthesis: Electrochemical methods provide a reagent-free and sustainable approach to inducing redox reactions. Anodic oxidation of related donor-acceptor cyclopropanes has been shown to cleave the C(sp³)–C(sp³) bond, generating reactive radical cations. researchgate.net Applying this strategy to this compound could enable novel oxidative ring-opening and functionalization reactions. Conversely, cathodic reduction could be used to selectively cleave the C-Cl bonds, generating radical or anionic intermediates for further reactions. The precise control over reaction potential offered by electrosynthesis is a key advantage for achieving high selectivity.
Exploration of New Rearrangement Pathways and Novel Product Formation
The inherent strain energy of the bicyclo[4.1.0]heptane framework makes this compound a prime candidate for skeletal rearrangement studies. While the rearrangements of the parent compound, 7,7-dichlorobicyclo[4.1.0]heptane, have been investigated, the presence of the ketone functionality is expected to significantly influence the course of these transformations, leading to new and potentially valuable products. rsc.org
Future research will focus on exploring rearrangements under a variety of conditions:
Thermal Rearrangements: Investigating the behavior of the compound at elevated temperatures could lead to ring-expansion products, such as substituted cycloheptenones, or isomerization to other bicyclic systems.
Acid/Base-Catalyzed Rearrangements: Treatment with strong acids or bases could initiate ring-opening or ring-contraction cascades. For example, reaction with bases like potassium t-butoxide has been shown to induce complex rearrangements in the parent system, and the ketone analog would likely yield different outcomes. rsc.orgresearchgate.net
Metal-Mediated Pathways: Transition metals are known to catalyze unique rearrangements of cyclopropanes. Exploration of various metal catalysts (e.g., Ag(I), Rh(I), Pd(0)) could uncover novel pathways leading to unforeseen molecular architectures. One fascinating possibility involves the formation of heterocyclic compounds through carbene-carbene rearrangement-type mechanisms.
Advanced Computational Studies to Unravel Intricate Mechanistic Details
To guide and accelerate the discovery of new reactions and catalysts, advanced computational studies will be indispensable. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the intricate mechanistic details of reactions involving this compound.
Future computational work is expected to focus on:
Mapping Reaction Energy Profiles: Calculating the transition state energies and reaction pathways for potential rearrangements, ring-openings, and enantioselective transformations. This can help predict the feasibility of a proposed reaction and identify the most likely products.
Understanding Catalyst-Substrate Interactions: Modeling the interaction of the ketone with various catalysts (chiral or achiral) can elucidate the origins of selectivity. These studies are crucial for the rational design of more effective catalysts.
Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data for potential intermediates and products can aid in their experimental identification and characterization.
Analyzing Electronic Structure: Investigating the frontier molecular orbitals (HOMO/LUMO) and charge distribution can help rationalize the compound's reactivity towards different reagents and under photoredox or electrochemical conditions.
By combining theoretical predictions with experimental validation, researchers can more efficiently navigate the complex reactive landscape of this fascinating molecule.
Q & A
Q. What are the established synthetic routes for 7,7-dichlorobicyclo[4.1.0]heptane, and how do phase transfer catalysts (PTCs) improve reaction efficiency?
The most widely documented synthesis involves reacting cyclohexene with chloroform and NaOH in a biphasic system using benzyl triethylammonium chloride as a PTC . The PTC facilitates hydroxide ion transfer to the organic phase, enabling dichlorocarbene generation via deprotonation of chloroform. This method avoids hydrolysis side reactions common in anhydrous conditions. Typical yields range from 38% to higher values under optimized stirring and temperature control (e.g., 40 minutes of vigorous stirring at room temperature) .
Q. How can researchers characterize 7,7-dichlorobicyclo[4.1.0]heptane and verify its purity?
Key analytical methods include:
- IR spectroscopy : C-Cl bonds are identified at 580–785 cm⁻¹, while sp³ C-H stretches appear below 3000 cm⁻¹ .
- Gas chromatography (GC) : Two peaks in chromatograms may indicate impurities, such as unreacted cyclohexene or hydrolysis byproducts .
- Refractive index and density : Standard values are n²⁰/D 1.503 and 1.208 g/mL at 25°C, respectively .
Q. What safety precautions are critical when handling this compound?
The compound is classified as a Category 4 acute oral toxin, Category 2A eye irritant, and environmentally hazardous (Aquatic Chronic 2). Researchers must use PPE, ensure ventilation, and avoid ignition sources (flash point: 82.22°C). Spill protocols include neutralization with sodium bicarbonate and containment to prevent environmental release .
Advanced Research Questions
Q. How can reaction yields be optimized in dichlorocarbene-mediated cyclopropanation?
Key factors include:
- Stirring efficiency : Vigorous stirring enhances mass transfer between phases, critical for PTC function and carbene stability .
- Base concentration : Excess NaOH (50% aqueous) suppresses hydrolysis but requires precise dropwise addition to prevent emulsion formation .
- Temperature control : Reflux conditions (198°C at 760 mmHg) must balance reaction rate with carbene stability .
Q. What mechanistic insights explain competing side reactions during synthesis?
Dichlorocarbene hydrolysis produces CO and HCl, while incomplete cyclohexene conversion leads to dimerization byproducts. Computational modeling of the carbene’s electrophilicity and cyclohexene’s π-orbital alignment can predict regioselectivity . Kinetic studies under flow chemistry conditions (e.g., oscillatory reactors) reveal reduced clogging and improved mixing, critical for scalability .
Q. How does photoisomerization or acid-catalyzed rearrangement alter the bicyclic framework?
Studies on bicyclo[4.1.0]heptan-2-one derivatives show that UV irradiation induces ring-opening via diradical intermediates, while acetic acid/perchloric acid catalyzes Wagner-Meerwein rearrangements. For 7,7-dichloro analogs, steric effects from chlorine substituents may slow these processes, requiring harsher conditions .
Q. What computational methods are effective for studying this compound’s reactivity?
- DFT calculations : Evaluate carbene formation energetics and transition states for cyclopropanation .
- Molecular dynamics : Simulate phase-transfer efficiency in biphasic systems to optimize PTC selection .
- QSPR models : Correlate chlorine’s electronegativity with environmental persistence (e.g., bioaccumulation potential) .
Q. How do structural analogs (e.g., 7-oxabicyclo derivatives) compare in synthetic applications?
Analogous epoxides (e.g., 7-oxabicyclo[4.1.0]heptan-2-one) exhibit distinct reactivity due to oxygen’s electron-withdrawing effects, favoring nucleophilic attacks over electrophilic cyclopropanation. Comparative GC-MS and NMR datasets can guide substituent effects on ring strain and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
